molecular formula C5H8O4 B12348563 3-hydroxy-3-(hydroxymethyl)oxolan-2-one CAS No. 19444-86-1

3-hydroxy-3-(hydroxymethyl)oxolan-2-one

Cat. No.: B12348563
CAS No.: 19444-86-1
M. Wt: 132.11 g/mol
InChI Key: QGOCTTGPBOQIQR-UHFFFAOYSA-N
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Description

3-hydroxy-3-(hydroxymethyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and hydroxyl groups at the 3 and 3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(hydroxymethyl)oxolan-2-one typically involves the reaction of dihydroxyacetone with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate hemiacetal, which subsequently cyclizes to form the oxolane ring.

Industrial Production Methods

Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. This often involves the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

3-hydroxy-3-(hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(hydroxymethyl)oxolan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. Additionally, the oxolane ring structure can interact with specific receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one: This compound shares a similar oxolane ring structure but differs in the substitution pattern on the ring.

    3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one: This compound has additional aromatic groups attached to the oxolane ring, which can influence its chemical properties and reactivity.

Uniqueness

3-hydroxy-3-(hydroxymethyl)oxolan-2-one is unique due to its specific substitution pattern and the presence of multiple hydroxyl groups. This gives it distinct chemical properties, such as increased solubility in water and the ability to form multiple hydrogen bonds, which can be advantageous in various applications.

Properties

CAS No.

19444-86-1

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

3-hydroxy-3-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C5H8O4/c6-3-5(8)1-2-9-4(5)7/h6,8H,1-3H2

InChI Key

QGOCTTGPBOQIQR-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1(CO)O

Origin of Product

United States

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